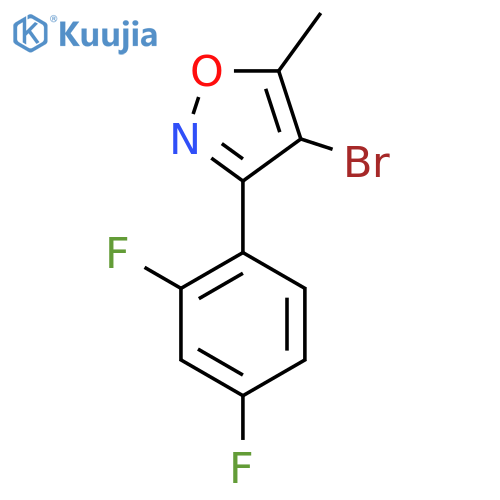

Cas no 2171869-14-8 (4-bromo-3-(2,4-difluorophenyl)-5-methyl-1,2-oxazole)

2171869-14-8 structure

商品名:4-bromo-3-(2,4-difluorophenyl)-5-methyl-1,2-oxazole

4-bromo-3-(2,4-difluorophenyl)-5-methyl-1,2-oxazole 化学的及び物理的性質

名前と識別子

-

- 4-bromo-3-(2,4-difluorophenyl)-5-methyl-1,2-oxazole

- EN300-1613674

- 2171869-14-8

-

- インチ: 1S/C10H6BrF2NO/c1-5-9(11)10(14-15-5)7-3-2-6(12)4-8(7)13/h2-4H,1H3

- InChIKey: JKNIHXTUTJSEMT-UHFFFAOYSA-N

- ほほえんだ: BrC1=C(C)ON=C1C1C=CC(=CC=1F)F

計算された属性

- せいみつぶんしりょう: 272.96008g/mol

- どういたいしつりょう: 272.96008g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 4

- 重原子数: 15

- 回転可能化学結合数: 1

- 複雑さ: 232

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 26Ų

- 疎水性パラメータ計算基準値(XlogP): 3.3

4-bromo-3-(2,4-difluorophenyl)-5-methyl-1,2-oxazole 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1613674-5.0g |

4-bromo-3-(2,4-difluorophenyl)-5-methyl-1,2-oxazole |

2171869-14-8 | 5g |

$2360.0 | 2023-06-04 | ||

| Enamine | EN300-1613674-0.05g |

4-bromo-3-(2,4-difluorophenyl)-5-methyl-1,2-oxazole |

2171869-14-8 | 0.05g |

$683.0 | 2023-06-04 | ||

| Enamine | EN300-1613674-2.5g |

4-bromo-3-(2,4-difluorophenyl)-5-methyl-1,2-oxazole |

2171869-14-8 | 2.5g |

$1594.0 | 2023-06-04 | ||

| Enamine | EN300-1613674-1000mg |

4-bromo-3-(2,4-difluorophenyl)-5-methyl-1,2-oxazole |

2171869-14-8 | 1000mg |

$813.0 | 2023-09-23 | ||

| Enamine | EN300-1613674-50mg |

4-bromo-3-(2,4-difluorophenyl)-5-methyl-1,2-oxazole |

2171869-14-8 | 50mg |

$683.0 | 2023-09-23 | ||

| Enamine | EN300-1613674-500mg |

4-bromo-3-(2,4-difluorophenyl)-5-methyl-1,2-oxazole |

2171869-14-8 | 500mg |

$781.0 | 2023-09-23 | ||

| Enamine | EN300-1613674-0.1g |

4-bromo-3-(2,4-difluorophenyl)-5-methyl-1,2-oxazole |

2171869-14-8 | 0.1g |

$715.0 | 2023-06-04 | ||

| Enamine | EN300-1613674-0.25g |

4-bromo-3-(2,4-difluorophenyl)-5-methyl-1,2-oxazole |

2171869-14-8 | 0.25g |

$748.0 | 2023-06-04 | ||

| Enamine | EN300-1613674-2500mg |

4-bromo-3-(2,4-difluorophenyl)-5-methyl-1,2-oxazole |

2171869-14-8 | 2500mg |

$1594.0 | 2023-09-23 | ||

| Enamine | EN300-1613674-0.5g |

4-bromo-3-(2,4-difluorophenyl)-5-methyl-1,2-oxazole |

2171869-14-8 | 0.5g |

$781.0 | 2023-06-04 |

4-bromo-3-(2,4-difluorophenyl)-5-methyl-1,2-oxazole 関連文献

-

N. A. Atamas,M. M. Lazarenko,K. S. Yablochkova,G. Taranyik RSC Adv., 2021,11, 37307-37316

-

2. Stabilization and compressive strain effect of AuCu core on Pt shell for oxygen reduction reaction†Jinhua Yang,Xiaojun Chen,Xianfeng Yang,Jackie Y. Ying Energy Environ. Sci., 2012,5, 8976-8981

-

Paula Alvarez-Bercedo,Andrew D. Bond,Robert Haigh,Alexander D. Hopkins,Gavin T. Lawson,Mary McPartlin,David Moncrieff,Marta E. Gonzalez Mosquera,Jeremy M. Rawson,Anthony D. Woods,Dominic S. Wright Chem. Commun., 2003, 1288-1289

-

Zoubir El-Hachemi,Carlos Escudero,Francisco Acosta-Reyes,M. Teresa Casas,Virginia Altoe,Shaul Aloni,Gerard Oncins,Alessandro Sorrenti,Joaquim Crusats,J. Lourdes Campos,Josep M. Ribó J. Mater. Chem. C, 2013,1, 3337-3346

2171869-14-8 (4-bromo-3-(2,4-difluorophenyl)-5-methyl-1,2-oxazole) 関連製品

- 1806003-34-8(6-Chloro-2-(difluoromethyl)-4-hydroxypyridine-3-carbonyl chloride)

- 2034307-48-5(1-(2-chlorophenyl)-3-[[1-(2-methylpyridin-4-yl)piperidin-4-yl]methyl]urea)

- 1805438-07-6(6-(Aminomethyl)-4-(difluoromethyl)-3-methylpyridine-2-methanol)

- 946245-01-8(N-2-(2,3-dihydro-1H-indol-1-yl)-2-4-(dimethylamino)phenylethyl-2-fluorobenzene-1-sulfonamide)

- 1804067-16-0(1-(3-Bromo-2-(fluoromethoxy)phenyl)-1-chloropropan-2-one)

- 1241725-65-4(O1-tert-butyl O3-methyl 5-fluoropiperidine-1,3-dicarboxylate)

- 27076-50-2((4-Chlorophenyl)(1H-indol-1-yl)methanone)

- 2171300-89-1(1-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanoyl-2-methylpiperidine-4-carboxylic acid)

- 2034353-56-3(methyl 3,4-diethoxy-5-{6-methyl-4-oxo-4H,5H-1,2,3triazolo1,5-apyrazine-3-amido}benzoate)

- 2228509-21-3({1-(2-fluoropyridin-3-yl)methylcyclopropyl}methanamine)

推奨される供給者

Handan Zechi Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Jiangsu Xinsu New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量